molecular formula C21H16FN5O2S B3415055 N-(2-fluorophenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide CAS No. 952869-56-6

N-(2-fluorophenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide

Cat. No.: B3415055
CAS No.: 952869-56-6
M. Wt: 421.4 g/mol
InChI Key: AHGMHILIIBREBJ-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³⁷]dodeca-3(7),4,8-triene) fused with a phenyl group at position 6 and an acetamide moiety substituted with a 2-fluorophenyl group. The sulfur atom (thia) in the heterocyclic system and the fluorine substituent likely influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and crystal packing .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2S/c22-16-8-4-5-9-17(16)24-18(28)10-14-12-30-21-25-19-15(20(29)26(14)21)11-23-27(19)13-6-2-1-3-7-13/h1-9,11,14H,10,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGMHILIIBREBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thia-tricyclic core, followed by the introduction of the fluorophenyl group and the acetamide moiety. Common reagents used in these steps include fluorobenzene, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-fluorophenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[730

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core structure : 10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³⁷]dodeca-3(7),4,8-triene.
  • Substituents : Phenyl at position 6; 2-fluorophenyl-acetamide at position 12.
  • Key functional groups : Fluorinated aromatic ring, thia (sulfur) in the tricyclic system, and an acetamide linker.
Analog 1: N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
  • Core structure : 7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-triene.
  • Substituents : Prop-2-enyl at position 11; ethyl-acetamide with a sulfanyl (S–) group at position 10.
  • Key functional groups: Sulfanyl bridge, unsaturated tricyclic core, and a non-fluorinated acetamide.
Analog 2: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
  • Core structure : Linear hexane backbone with stereochemical centers (2S,3S,5S).
  • Substituents: Amino, hydroxy, and diphenyl groups; 2,6-dimethylphenoxy-acetamide.
  • Key functional groups: Polar amino/hydroxy groups, chiral centers, and a phenoxy-acetamide.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Molecular formula Not explicitly provided* C₁₆H₁₉N₃O₂S₂ C₂₉H₃₃N₃O₃
Molecular weight Not explicitly provided* 349.5 g/mol 479.6 g/mol
Solubility (pH 7.4) Unknown 37.5 µg/mL Not reported
Key solubility factors Fluorine (polar), thia (moderate polarity) Sulfanyl (lipophilic), non-fluorinated Hydroxy/amino (hydrophilic), phenoxy (lipophilic)

*Inferred structural formula suggests higher molecular weight than Analog 1 due to additional nitrogen atoms and fluorophenyl group.

Key Observations:
  • Fluorine vs.
  • Sulfanyl vs. Thia : Analog 1’s sulfanyl bridge (S–) is more lipophilic than the target’s thia (S) in the tricyclic core, which could reduce solubility .
  • Chiral Centers : Analog 2’s stereochemical complexity (2S,3S,5S) likely impacts its biological activity, whereas the target’s rigid tricyclic system may reduce conformational flexibility .

Biological Activity

N-(2-fluorophenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide is a complex organic compound with a unique molecular structure that includes a fluorophenyl group and a thia-tricyclic system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

Molecular Structure

The molecular formula of this compound is C21H16FN5O2SC_{21}H_{16}FN_{5}O_{2}S with a molecular weight of 421.4 g/mol. The intricate structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC21H16FN5O2S
Molecular Weight421.4 g/mol
CAS Number952869-56-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to optimize yield and purity. Advanced techniques such as continuous flow reactors and chromatography are often employed in the industrial synthesis of this compound to enhance efficiency.

Preliminary studies suggest that N-(2-fluorophenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-y}acetamide may interact with specific enzymes or receptors involved in metabolic pathways or signal transduction processes. The presence of the fluorine atom enhances the compound's reactivity and stability, potentially influencing its interaction with biological targets.

Case Studies

Several studies have explored the biological activities of similar compounds within the same structural class:

  • Anticancer Activity : Research has indicated that derivatives of tetraazatricyclo compounds exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines.
  • Enzyme Inhibition : Compounds with similar thia-tricyclic structures have shown promise as enzyme inhibitors in metabolic pathways related to cancer and other diseases.
  • Antimicrobial Properties : Some studies suggest that compounds featuring fluorinated phenyl groups may possess enhanced antimicrobial activity against certain bacterial strains.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals distinct differences in biological activity based on substituent variations:

Compound NameStructural FeaturesUnique Aspects
N-(2-chlorophenyl)-2-{...}Similar thia-tricyclic structureChlorine substituent may affect reactivity
N-(4-fluorophenyl)-2-{...}Similar thia-tricyclic structureDifferent position of fluorine may influence properties
N-(2-bromophenyl)-2-{...}Similar thia-tricyclic structureBromine substituent may alter biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide

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